molecular formula C2H4BrNO B1212595 n-Bromoacetamide CAS No. 79-15-2

n-Bromoacetamide

Cat. No.: B1212595
CAS No.: 79-15-2
M. Wt: 137.96 g/mol
InChI Key: VBTQNRFWXBXZQR-UHFFFAOYSA-N
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Description

N-Bromoacetamide is an organic compound with the molecular formula C₂H₄BrNO. It is a brominated derivative of acetamide and exists as stable white needle-like crystals. This compound is widely used as a brominating agent in organic synthesis due to its ability to safely and efficiently introduce bromine atoms into various substrates .

Scientific Research Applications

N-Bromoacetamide has diverse applications in scientific research:

Mechanism of Action

Target of Action

n-Bromoacetamide (NBA) primarily targets alkenes . It is an effective reagent for the bromohydration and bromofluorination of alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in many chemical reactions, particularly in the field of organic synthesis.

Mode of Action

NBA interacts with its targets (alkenes) through a process known as bromination . The stoichiometry of the reaction is: olefin + 2 NBA + adduct + acetamide . The process appears to occur in two stages, viz., a free radical reaction of NBA with itself to form N,N-dibromoacetamide (NDBA), followed by ionic addition of NDBA to the double bond .

Biochemical Pathways

The biochemical pathways affected by NBA primarily involve the bromination of alkenes . This process can lead to the formation of various compounds, including bromoacetates and 1,2-bromofluorides . These compounds can then participate in further reactions, leading to the synthesis of various other compounds, including fluorinated steroids, fluorinated amino acids, and other fluorine analogs of biologically important molecules .

Pharmacokinetics

It’s known that nba is a stable compound that exhibits solubility in various solvents such as chcl3, h2o, and thf . This suggests that NBA could potentially be absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of NBA’s action primarily involve the modification of alkenes through bromination . This can lead to the formation of various brominated compounds, which can have different properties and uses depending on their structure. For instance, the reaction of NBA with olefins leads to the formation of 2-bromo-N-bromoacetimidates , a new class of compounds.

Action Environment

The action of NBA can be influenced by various environmental factors. For instance, the reaction conditions can be modified to yield different products . Conducting the reaction in acetic acid can lead to the formation of bromoacetates, while employing anhydrous HF (hydrofluoric acid) in ether allows for the synthesis of 1,2-bromofluorides . Therefore, the action, efficacy, and stability of NBA can be significantly influenced by the reaction environment.

Safety and Hazards

NBA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is sensitive to light, moisture, and heat, and decomposes rapidly at elevated temperatures, in the presence of moisture and light .

Future Directions

Several important advances in enantioselective bromofunctionalization of alkenes using NBA have been reported . This includes the use of NBA in expanding the scope of diastereoselective bromofunctionalization of alkenes . Examples include bromine initiated cyclic ether cascades and novel multicomponent reactions (MCRs) .

Biochemical Analysis

Biochemical Properties

n-Bromoacetamide plays a crucial role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to react with olefins to form 2-bromo-N-bromoacetimidates through a free radical reaction followed by ionic addition . This interaction is significant in the study of enzyme mechanisms and protein modifications. This compound can also modify amino acid residues in proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by modifying proteins and enzymes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect sodium channels in cells, altering their function and impacting cellular excitability . These modifications can have downstream effects on various cellular processes, including metabolism and gene regulation.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable but can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression. These temporal effects are important for understanding the long-term impact of this compound in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Bromoacetamide can be synthesized through the bromination of acetamide. The process involves dissolving acetamide in bromine and cooling the solution to 0–5°C. An ice-cold aqueous 50% potassium hydroxide solution is then added in small portions with continuous cooling and swirling until the color becomes light yellow. The reaction mixture is allowed to stand at 0–5°C for 2–3 hours, followed by extraction with chloroform and crystallization from hexane to yield this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically stored in a cool, dry place protected from light to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: N-Bromoacetamide primarily undergoes bromination reactions. It is used in the Wohl-Ziegler bromination, where it selectively brominates allylic and benzylic positions in alkenes and aromatic compounds . This reaction is facilitated by the formation of free radicals.

Common Reagents and Conditions:

    Reagents: this compound, alkenes, aromatic compounds.

    Conditions: Typically carried out in solvents like diethyl ether at room temperature or slightly elevated temperatures.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its moderate reactivity, making it suitable for selective bromination reactions. It is less reactive than 1,3-Dibromo-5,5-dimethylhydantoin but more reactive than N-Bromophthalimide, providing a balance between reactivity and selectivity .

Properties

IUPAC Name

N-bromoacetamide
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InChI

InChI=1S/C2H4BrNO/c1-2(5)4-3/h1H3,(H,4,5)
Source PubChem
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InChI Key

VBTQNRFWXBXZQR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)NBr
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Molecular Formula

C2H4BrNO
Record name N-BROMOACETAMIDE
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DSSTOX Substance ID

DTXSID5024633
Record name N-Bromoacetamide
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Molecular Weight

137.96 g/mol
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Physical Description

N-bromoacetamide is a white powder. (NTP, 1992)
Record name N-BROMOACETAMIDE
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Record name N-BROMOACETAMIDE
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CAS No.

79-15-2
Record name N-BROMOACETAMIDE
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Record name N-Bromoacetamide
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Record name Acetamide, N-bromo-
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Melting Point

226 °F (NTP, 1992)
Record name N-BROMOACETAMIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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